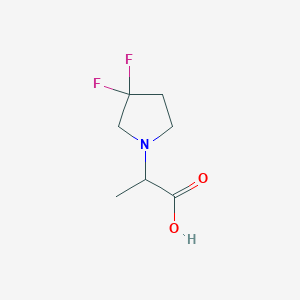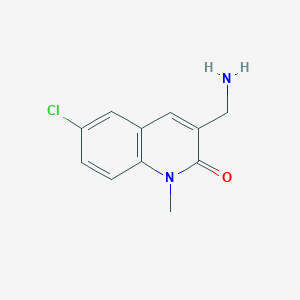
3-(aminomethyl)-6-chloro-1-methylquinolin-2(1H)-one
Übersicht
Beschreibung
3-(Aminomethyl)-6-chloro-1-methylquinolin-2(1H)-one is a synthetic organic compound that belongs to a class of compounds known as quinolines. It is a colorless, crystalline solid with a molecular formula of C11H10ClN3O and a molecular weight of 225.66 g/mol. It is an important intermediate in the synthesis of several pharmaceuticals and agrochemicals. It has been widely studied for its potential applications in the fields of medicine and agriculture.
Wissenschaftliche Forschungsanwendungen
Antimalarial and Antiprotozoal Applications
Chloroquine and its derivatives have been foundational in the treatment of malaria, demonstrating effectiveness against Plasmodium parasites. Recent studies have highlighted the repurposing of chloroquine-containing compounds for their antimalarial effects, with novel compositions being studied for enhanced efficacy and reduced resistance concerns. The structural analogs of chloroquine are being evaluated for their potential in combating chloroquine-resistant strains of Plasmodium falciparum, underscoring the ongoing relevance of this class in antimalarial research (Njaria et al., 2015).
Anticancer Properties
4-Aminoquinolines have demonstrated potential in cancer therapy, particularly as adjuvants to enhance the efficacy of conventional chemotherapeutic agents. These compounds have been shown to induce cell cycle arrest, inhibit key signaling pathways involved in cancer cell proliferation, and trigger apoptosis in various cancer models. The ability of chloroquine and its analogs to act as lysosomotropic agents suggests their utility in targeting the lysosomal-mediated degradation pathways crucial for cancer cell survival (Ferreira et al., 2021).
Neuroprotective Effects
The neuroprotective and neuromodulatory effects of compounds structurally related to chloroquine have been explored in various models of central nervous system disorders. These studies reveal that such compounds may exert beneficial effects through mechanisms like monoamine oxidase inhibition and modulation of glutamatergic signaling, suggesting potential applications in neurodegenerative diseases and psychiatric conditions (Antkiewicz‐Michaluk et al., 2018).
Anti-inflammatory and Immunomodulatory Effects
Chloroquine and hydroxychloroquine, a closely related derivative, have been widely used in the management of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Their immunosuppressive and anti-inflammatory properties make them valuable in controlling the symptoms of these chronic conditions. The drugs work by reducing T-cell and B-cell hyperactivity and pro-inflammatory cytokine production, offering relief from autoimmune pathology (Taherian et al., 2013).
Antiviral and Antimicrobial Applications
Amid the COVID-19 pandemic, the antiviral properties of chloroquine and hydroxychloroquine gained significant attention. Despite mixed results and subsequent controversies over their efficacy against SARS-CoV-2, these instances highlight the broader interest in exploring 4-aminoquinolines for antiviral and antimicrobial applications. Their mechanism of action includes interference with viral entry and replication, suggesting a potential role in managing viral infections beyond malaria (Herbert & Fournier, 2022).
Eigenschaften
IUPAC Name |
3-(aminomethyl)-6-chloro-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-14-10-3-2-9(12)5-7(10)4-8(6-13)11(14)15/h2-5H,6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKBUANOYOTOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C=C(C1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-6-chloro-1-methylquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



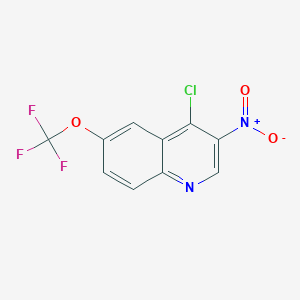
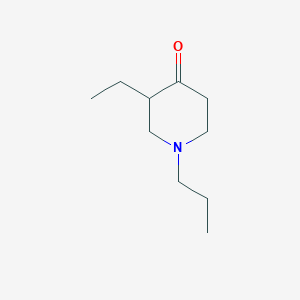
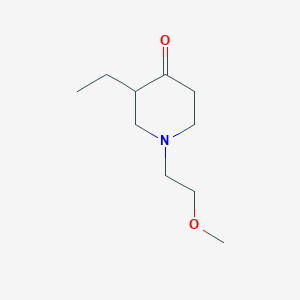
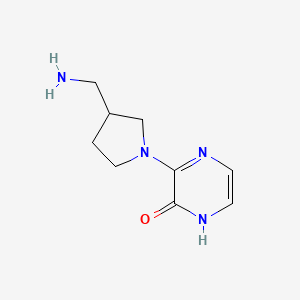
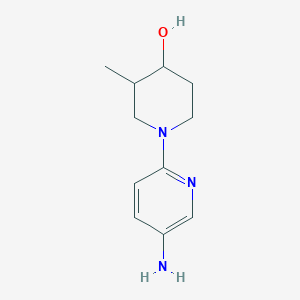
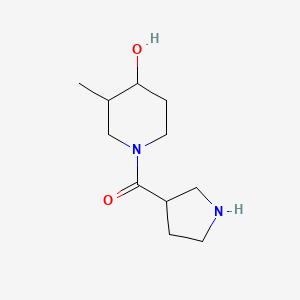
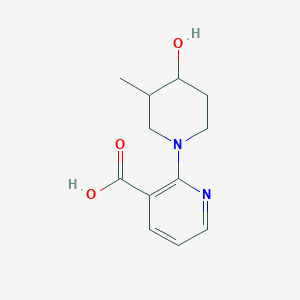
![6-Methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid 5,5-dioxide](/img/structure/B1475324.png)
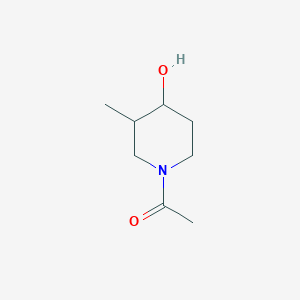
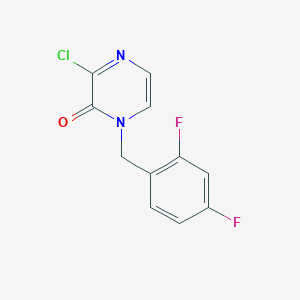
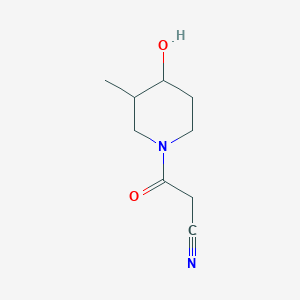
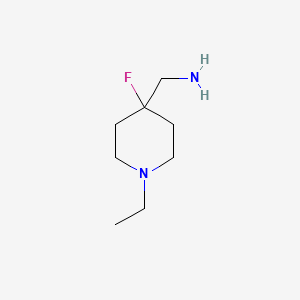
![[4-Fluoro-1-(propan-2-yl)piperidin-4-yl]methanamine](/img/structure/B1475334.png)
